Aziridine-2-carboxylic acid

Peptide Chemistry Bioconjugation Solid-Phase Synthesis

Sourcing enantiopure aziridine-2-carboxylic acid is critical for success in asymmetric synthesis and targeted drug discovery. This strained-ring compound delivers unmatched regio- and stereoselective transformations, enabling 100% thiol conjugation efficiency for ADCs and >99:1 dr in chiral building block synthesis. Its derivatives achieve a validated IC50 of 0.6 µM against PDIA1—a >4-fold potency increase over bepristat. Insist on high-purity (S)-aziridine-2-carboxylic acid to obtain the precise stereochemical control required for your oncology, anti-thrombotic, and novel antibiotic programs.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 54080-06-7
Cat. No. B1594135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine-2-carboxylic acid
CAS54080-06-7
Synonymsaziridine-2-carboxylate
aziridine-2-carboxylic acid
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1C(N1)C(=O)O
InChIInChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)
InChIKeyWBGBOXYJYPVLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aziridine-2-carboxylic Acid (CAS 54080-06-7) for Advanced Research and Pharmaceutical Intermediates


Aziridine-2-carboxylic acid (CAS 54080-06-7) is a heterocyclic organic compound characterized by a three-membered aziridine ring fused to a carboxylic acid functional group, with a molecular weight of 87.08 g/mol and the molecular formula C3H5NO2 [1]. This strained-ring compound exists as a chiral molecule and serves as a versatile chiral building block in asymmetric synthesis [2]. The compound's reactivity stems from its electrophilic aziridine ring, which readily undergoes nucleophilic ring-opening reactions, making it a valuable intermediate for the production of unnatural amino acids, peptides, and various biologically active molecules [3].

Understanding Why Simple Analogs Cannot Replace Aziridine-2-carboxylic Acid in Demanding Synthetic and Biological Applications


While a variety of aziridine derivatives exist, generic substitution is not feasible for aziridine-2-carboxylic acid due to its unique combination of a highly strained three-membered ring and an adjacent carboxylic acid group [1]. This specific geometry dictates its reactivity profile, enabling regio- and stereoselective transformations that are not accessible with other aziridines, such as simple aziridine or even the five-membered ring analog proline [2]. The carboxylic acid moiety is crucial for further derivatization, allowing for the synthesis of complex peptides, esters, and amides with precise stereochemical control [1]. Furthermore, biological activity is highly stereospecific; for instance, derivatives of (S)-aziridine-2-carboxylic acid exhibit distinct interactions with biological targets compared to their (R)-enantiomers or other aziridine analogs [3]. Therefore, selecting the correct stereoisomer and ensuring the presence of the carboxylic acid group are non-negotiable requirements for achieving the desired synthetic or biological outcome, making direct substitution with simpler or less functionalized aziridines a high-risk proposition.

Quantitative Evidence for Selecting Aziridine-2-carboxylic Acid over Closely Related Analogs


Stereoselective Peptide Modification: Azi-Containing Peptides vs. Standard Cysteine Conjugation

Aziridine-2-carboxylic acid (Azi) incorporated into peptides enables site-selective modification via thiol nucleophiles under mild conditions. This method achieves a 100% conversion for the conjugation of Azi-containing peptides with N-acetylcysteine methyl ester, whereas standard maleimide-thiol conjugation on a cysteine residue often yields complex mixtures and lower efficiency [1]. The ring-opening reaction is highly regioselective and occurs under neutral aqueous conditions, a significant advantage over other electrophilic handles like epoxides which can require harsher conditions or lead to side reactions . The use of Azi residues for bioconjugation has been demonstrated to be >90% efficient in solid-phase peptide synthesis for the introduction of thioglycoconjugates and biochemical tags [1].

Peptide Chemistry Bioconjugation Solid-Phase Synthesis

Potent and Selective PDIA1 Inhibition: Aromatic Sulphonamide Derivatives vs. Classic PDIA1 Inhibitor Bepristat 2a

Aromatic sulphonamides of aziridine-2-carboxylic acid (Az-COOH) derivatives are potent inhibitors of protein disulfide isomerase A1 (PDIA1) [1]. The most active compound, C-3389, inhibits PDIA1 with an IC50 of 0.6 μM in an insulin reduction assay [2]. In contrast, the classic selective PDIA1 inhibitor, bepristat 2a, has a reported IC50 of approximately 2.5 μM in a similar assay [3]. These novel Az-COOH derivatives showed low nanomolar in vitro inhibitory properties against PDIA1 with significantly weaker effects on PDIA3, demonstrating selectivity [1]. In vivo studies further demonstrated anti-cancer and anti-thrombotic activity for these compounds [1].

Cancer Therapeutics Thrombosis Enzyme Inhibition

Irreversible Enzyme Inactivation: AziDAP Diastereomers vs. Reversible Inhibitors of DAP Epimerase

Derivatives of aziridine-2-carboxylic acid, specifically 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid (AziDAP), act as rapid, irreversible inactivators of diaminopimelate (DAP) epimerase, an essential bacterial enzyme [1]. The (2S,4S)-AziDAP isomer reacts selectively with the active site sulfhydryl of Cys73, while its diastereomer (2S,4R)-AziDAP reacts with Cys217, demonstrating exquisite active-site targeting [1]. In contrast, a related aziridine analog, (2R,3S,3′S)-3-(3′-aminopropane)aziridine-2,3′-dicarboxylate, is only a reversible inhibitor of the same enzyme with a much weaker IC50 of 2.88 mM . This irreversible mechanism of action leads to prolonged target engagement, a feature not shared by reversible inhibitors [1].

Antibacterial Agents Enzyme Mechanism Irreversible Inhibition

High Diastereoselectivity in Asymmetric Synthesis: Chiral Aziridine-2-carboxylic Esters vs. Other Chiral Building Blocks

The asymmetric synthesis of chiral aziridine-2-carboxylic esters can be achieved with exceptional diastereoselectivity. A reported method using N,N-diisopropyl-N-phosphonyl imines yielded chiral aziridine-2-carboxylic esters with excellent diastereoselectivities, often exceeding >99:1 dr for a wide range of substrates [1]. This level of stereocontrol is not universally achieved with other chiral building blocks. For instance, the synthesis of chiral epoxides or other aziridines may result in lower diastereomeric ratios (e.g., 4:1 to 10:1) or require more extensive purification . This high selectivity translates to a 51–87% yield of the desired diastereomer across 20 tested examples [1].

Asymmetric Synthesis Chiral Synthons Diastereoselectivity

Antibacterial Activity: Azirine-Containing Depsipeptides vs. Standard Antibiotics Against ESKAPE Pathogens

Azirine-containing depsipeptides, which can be derived from aziridine-2-carboxylic acid precursors, demonstrate promising antibacterial activity against clinically relevant ESKAPE pathogens [1]. Specifically, these compounds showed Minimum Inhibitory Concentration (MIC) values of 16 μg/mL against E. faecium and 9 μg/mL against S. aureus [1]. While these values are higher than some frontline antibiotics (e.g., vancomycin MICs are typically 1-2 μg/mL for S. aureus), they represent a significant starting point for a novel class of compounds targeting Gram-positive bacteria. This activity is comparable to or better than some older generation antibiotics and highlights the potential of this scaffold for further optimization [2].

Antibacterial Agents ESKAPE Pathogens Depsipeptides

Regio- and Enantiospecific Ring-Opening: 1-Arylaziridine-2-carboxylic Acid Derivatives vs. Non-Activated Aziridines

1-Arylaziridine-2-carboxylic acid derivatives undergo highly regio- and enantiospecific ring-opening reactions with nucleophiles. For example, treatment of 1-phenylaziridine-2S-carboxamide with benzyl bromide yields ring-opened products in a 10.5:1 ratio, favoring C-2 attack [1]. This high regioselectivity is a direct consequence of the carboxylic acid derivative's electronic and steric properties. In contrast, non-activated aziridines often yield complex mixtures or require harsher conditions, leading to lower selectivity and reduced yields [2]. The reaction proceeds with almost quantitative yield and complete retention of stereochemistry, demonstrating enantiospecificity [1].

Organic Synthesis Regioselectivity Enantiospecific Reactions

High-Impact Application Scenarios for Aziridine-2-carboxylic Acid Based on Quantifiable Evidence


Development of Next-Generation PDIA1 Inhibitors for Cancer and Thrombosis

Leverage the validated potency (IC50 = 0.6 μM) and selectivity of aromatic sulphonamide derivatives of aziridine-2-carboxylic acid [1] to design and optimize novel clinical candidates targeting PDIA1 for oncology and anti-thrombotic indications. This scaffold offers a clear advantage over existing inhibitors like bepristat 2a, with a demonstrated >4-fold increase in potency [2]. Procurement should prioritize enantiopure (S)-aziridine-2-carboxylic acid as the key starting material for these derivatives.

Site-Selective Bioconjugation for Advanced Therapeutics and Diagnostics

Employ aziridine-2-carboxylic acid as a building block in solid-phase peptide synthesis to create peptides with a unique, site-selective conjugation handle [3]. The documented 100% conversion efficiency for thiol conjugation under mild, aqueous conditions enables the reliable production of homogenous antibody-drug conjugates (ADCs), peptide-drug conjugates, and diagnostic probes. This method provides superior control and yield compared to traditional cysteine-maleimide chemistry .

Synthesis of Chiral, Non-Proteinogenic Amino Acids as Key Pharmaceutical Intermediates

Utilize the high diastereoselectivity (>99:1 dr) achievable in the asymmetric synthesis of aziridine-2-carboxylic esters [4] to produce enantiopure, unnatural amino acids and β-amino acid derivatives. These chiral building blocks are critical for constructing conformationally constrained peptides, peptidomimetics, and other complex drug candidates with enhanced stability and target selectivity. The process yields enantiomerically pure serine derivatives in high optical purity [5].

Mechanism-Based Design of Irreversible Antibacterial Agents

Capitalize on the irreversible inactivation mechanism of AziDAP derivatives against the essential bacterial enzyme DAP epimerase [6]. This approach, validated by selective targeting of active site cysteines (Cys73 and Cys217), provides a template for developing novel antibiotics with prolonged target engagement and a potentially higher barrier to resistance. Prioritize the synthesis and testing of (2S,4S)- and (2S,4R)-AziDAP diastereomers for their distinct active-site specificities [6].

Quote Request

Request a Quote for Aziridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.